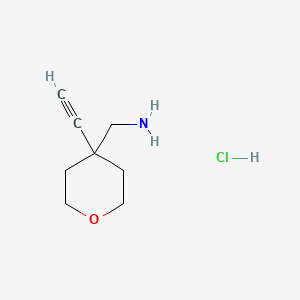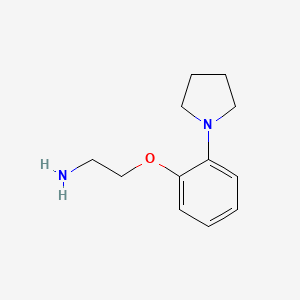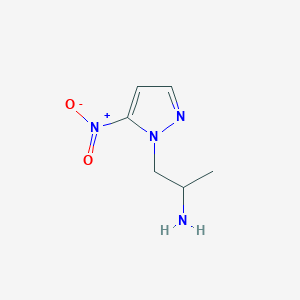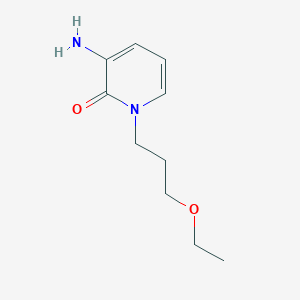
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15NOClH It is known for its unique structure, which includes an ethynyl group attached to an oxane ring
Métodos De Preparación
The synthesis of 1-(4-Ethynyloxan-4-yl)methanaminehydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the oxane ring, followed by the introduction of the ethynyl group. The final step involves the addition of the methanamine group and the formation of the hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s formation. Common reagents include ethynyl derivatives, oxane precursors, and methanamine.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and yield.
Análisis De Reacciones Químicas
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethynyloxan-4-yl)methanaminehydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(4-ethenyloxan-4-yl)methanamine hydrochloride and 1-(4-methyloxan-4-yl)methanamine hydrochloride share structural similarities.
Uniqueness: The presence of the ethynyl group in this compound distinguishes it from its analogs, providing unique reactivity and applications.
Propiedades
Fórmula molecular |
C8H14ClNO |
|---|---|
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
(4-ethynyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h1H,3-7,9H2;1H |
Clave InChI |
OQWRZCAZSUJNFZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCOCC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)


![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)







